molecular formula C16H26N2O5 B14183939 Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate CAS No. 874124-69-3

Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate

Cat. No.: B14183939
CAS No.: 874124-69-3
M. Wt: 326.39 g/mol
InChI Key: JSUCZFBUPILGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both diethylamino and ethylamino groups attached to a benzoate moiety. It is often used in the synthesis of other complex molecules and has applications in medicinal chemistry, polymer science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate typically involves the reaction of diethylaminoethanol with ethyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell growth, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

874124-69-3

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

IUPAC Name

carbonic acid;2-(diethylamino)ethyl 4-(ethylamino)benzoate

InChI

InChI=1S/C15H24N2O2.CH2O3/c1-4-16-14-9-7-13(8-10-14)15(18)19-12-11-17(5-2)6-3;2-1(3)4/h7-10,16H,4-6,11-12H2,1-3H3;(H2,2,3,4)

InChI Key

JSUCZFBUPILGRT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC.C(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.